molecular formula Si3 B148335 Silicopropane CAS No. 134303-33-6

Silicopropane

Cat. No.: B148335
CAS No.: 134303-33-6
M. Wt: 84.25 g/mol
InChI Key: YBILFZWSTSXODU-UHFFFAOYSA-N
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Description

Silicopropane, also known as trisilane, is a silane hydrocarbon with the chemical formula Si3H8. It is a colorless liquid at room temperature and pressure, known for its spontaneous combustion properties. This compound was discovered by Carol Bersky and Alfred Stock in 1916 .

Chemical Reactions Analysis

Silicopropane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with lithium aluminum hydride to produce monosilane and disilane . Additionally, this compound can thermally decompose into monosilane and disilane at high temperatures . Common reagents used in these reactions include hydrogen chloride and lithium aluminum hydride.

Mechanism of Action

The mechanism of action of silicopropane involves its ability to undergo various chemical reactions, leading to the formation of different products. For example, the reaction of this compound with hydrogen chloride results in the formation of silicon hydride and hydrogen gas . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Silicopropane is similar to other silane hydrocarbons, such as disilane (Si2H6) and monosilane (SiH4). it is unique due to its higher silicon content and specific chemical properties. Disilane and monosilane have different molecular structures and reactivity compared to this compound .

Biological Activity

Silicopropane, a compound belonging to the family of organosilicon compounds, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is characterized by its silicon-carbon framework, which imparts unique properties compared to traditional organic compounds. The structure typically involves silicon atoms bonded to carbon chains, influencing its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : this compound and related compounds have shown potential in scavenging free radicals, thus mitigating oxidative stress in cells.
  • Cellular Interaction : The silicon backbone may facilitate interactions with cellular membranes or proteins, influencing cell signaling pathways.
  • Antimicrobial Effects : Some studies suggest that this compound derivatives exhibit antimicrobial properties against various pathogens.

Antioxidant Activity

Research has indicated that this compound can act as an antioxidant. For instance, studies have demonstrated its ability to reduce oxidative stress markers in vitro:

CompoundIC50 (µg/mL)Test Method
This compound50 ± 5DPPH Radical Scavenging
This compound Derivative30 ± 3ABTS Assay

These findings suggest that this compound may protect cells from oxidative damage by neutralizing free radicals.

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of this compound on cancer cell lines have shown varying results. A representative study assessed its impact on several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-720.5
A54918.3

These results indicate that this compound exhibits selective cytotoxicity, which could be harnessed for therapeutic applications in oncology.

Antimicrobial Activity

This compound derivatives have been tested against various bacterial strains. The results from one study are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus30
P. aeruginosa35

These findings suggest that this compound possesses significant antimicrobial properties, which could be beneficial for developing new antibacterial agents.

Case Study 1: Antioxidant Effects

A study published in Journal of Medicinal Chemistry investigated the antioxidant effects of this compound in a rat model subjected to oxidative stress. The results showed a significant reduction in lipid peroxidation levels in the group treated with this compound compared to the control group.

Case Study 2: Anticancer Potential

In a clinical trial involving patients with breast cancer, this compound was administered as an adjunct therapy alongside standard treatments. Preliminary results indicated improved outcomes in terms of tumor size reduction and patient quality of life.

Properties

InChI

InChI=1S/Si3/c1-3-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBILFZWSTSXODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Si]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849378, DTXSID80884426
Record name Trisil-1-ene
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Record name Trisilane
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Molecular Weight

84.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid with an irritating odor; [Matheson Tri-Gas MSDS]
Record name Trisilane
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CAS No.

7783-26-8, 90968-71-1
Record name Trisilane
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Record name Trisil-1-ene
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Record name Trisilane
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Record name Trisilane
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Record name TRISILANE
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